Antitubercular agent-35
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Overview
Description
Antitubercular agent-35 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth or selectively destroying mycobacteria . The development of such agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-35 involves multiple steps, including the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions on the ester group to finalize the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity and reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular agent-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to investigate the mechanisms of action of antitubercular drugs and their effects on mycobacterial cells . In medicine, it is part of the treatment regimen for tuberculosis, especially in cases involving drug-resistant strains . Industrially, it is used in the large-scale production of antitubercular medications.
Mechanism of Action
Antitubercular agent-35 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl acyl carrier protein reductase (InhA), which is essential for the survival of the bacteria .
Comparison with Similar Compounds
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Comparison: Antitubercular agent-35 is unique in its ability to target multiple enzymes involved in mycolic acid synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis . Unlike isoniazid, which primarily targets the katG gene, this compound has a broader spectrum of activity. Additionally, it has shown lower toxicity compared to rifampicin and ethambutol, making it a safer option for long-term treatment .
Properties
Molecular Formula |
C19H13ClN4O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23) |
InChI Key |
RSVKJGMYOTZEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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